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Compound of Interest

Compound Name:
2'-Chloro-4',5'-

difluoroacetophenone

Cat. No.: B045447 Get Quote

An In-depth Technical Guide to 2'-Chloro-4',5'-
difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties, synthesis, and reactivity of 2'-Chloro-4',5'-difluoroacetophenone. The information

is intended to support researchers and professionals in the fields of medicinal chemistry,

organic synthesis, and drug development.

Chemical and Physical Properties
2'-Chloro-4',5'-difluoroacetophenone is a halogenated aromatic ketone that serves as a key

intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure and

physical characteristics are summarized below.

Table 1: Chemical Identification
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Identifier Value

IUPAC Name 1-(2-Chloro-4,5-difluorophenyl)ethan-1-one

CAS Number 212759-33-4

Molecular Formula C₈H₅ClF₂O

Molecular Weight 190.57 g/mol

Canonical SMILES CC(=O)C1=C(C=C(C=C1F)F)Cl

InChI Key Not readily available

Table 2: Physical Properties

Property Value Reference

Melting Point 28 - 29 °C [1]

Boiling Point 211.4 °C (predicted) [1]

65 - 67 °C at 4-5 mmHg [2]

Density 1.348 ± 0.06 g/cm³ (predicted)

Solubility
Insoluble in water. Soluble in

chloroform.
[2]

Appearance Information not available

Spectral Data
Detailed spectral analyses are crucial for the unambiguous identification and characterization

of 2'-Chloro-4',5'-difluoroacetophenone. While specific peak assignments and coupling

constants are not extensively reported in publicly available literature, the following provides an

overview of the expected spectral characteristics.

Table 3: Spectral Data Overview
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Technique Description

¹H NMR

The proton NMR spectrum is expected to show

signals corresponding to the aromatic protons

and the methyl protons of the acetyl group. The

chemical shifts and coupling patterns of the

aromatic protons will be influenced by the

chlorine and fluorine substituents.

¹³C NMR

The carbon NMR spectrum will display distinct

signals for the carbonyl carbon, the methyl

carbon, and the aromatic carbons. The carbon-

fluorine couplings are expected to be observed.

Infrared (IR) Spectroscopy

The IR spectrum will prominently feature a

strong absorption band for the carbonyl (C=O)

stretching vibration, typically in the range of

1680-1700 cm⁻¹. Other characteristic peaks will

include C-H stretching and bending vibrations

for the aromatic ring and the methyl group, as

well as C-F and C-Cl stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion

peak (M+) corresponding to the molecular

weight of the compound. The fragmentation

pattern is expected to involve the loss of the

acetyl group, chlorine, and fluorine atoms,

leading to characteristic fragment ions.

Experimental Protocols
Synthesis of 2'-Chloro-4',5'-difluoroacetophenone via
Friedel-Crafts Acylation
This protocol describes the synthesis of 2'-Chloro-4',5'-difluoroacetophenone from 1-chloro-

3,4-difluorobenzene and acetyl chloride.[2]

Materials:
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1-chloro-3,4-difluorobenzene (0.2 mol)

Acetyl chloride (0.3 mol)

Aluminum chloride (AlCl₃) (0.3 mol)

Chloroform

Ice

Water

Procedure:

In a suitable reaction vessel, a mixture of 1-chloro-3,4-difluorobenzene and aluminum

chloride is prepared.

Acetyl chloride is added to the mixture at a temperature of 20°C to 40°C.

The reaction mixture is then heated to 120°C and stirred for 2 hours.

While still hot, the mixture is carefully poured onto 250g of ice.

The separated oily layer is extracted with chloroform.

The combined chloroform extracts are washed with water.

The solvent is removed by distillation under reduced pressure to yield 2'-Chloro-4',5'-
difluoroacetophenone.

Yield: 82% Boiling Point of Product: 65°C - 67°C / 4-5 mmHg[2]
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Reactants

Reaction Steps Product

1-Chloro-3,4-difluorobenzene

Mixing and Addition
(20-40°C)Acetyl Chloride

Aluminum Chloride (Catalyst)

Heating and Stirring
(120°C, 2h) Quenching on Ice Extraction with Chloroform Washing with Water Reduced Pressure Distillation 2'-Chloro-4',5'-difluoroacetophenone

Click to download full resolution via product page

Caption: Synthesis workflow for 2'-Chloro-4',5'-difluoroacetophenone.

Oxidation to 2-chloro-4,5-difluorobenzoic acid
This protocol details the conversion of 2'-Chloro-4',5'-difluoroacetophenone to 2-chloro-4,5-

difluorobenzoic acid, an important intermediate for various pharmaceuticals.[2]

Materials:

2'-Chloro-4',5'-difluoroacetophenone (0.1 mol)

12% Sodium hypochlorite solution (0.4 mol)

Concentrated hydrochloric acid

Dichloromethane

Procedure:

2'-Chloro-4',5'-difluoroacetophenone is added to a 12% sodium hypochlorite solution.

The mixture is heated under reflux for 4 hours.
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After cooling, concentrated hydrochloric acid is added dropwise until the pH of the solution

reaches 1.

The resulting white crystals are dissolved in dichloromethane.

The aqueous phase is separated and extracted twice with dichloromethane.

The organic phases are combined, and the solvent is evaporated to yield 2-chloro-4,5-

difluorobenzoic acid.

Yield: 85.1%

Starting Material

Reagents Reaction & Workup Final Product

2'-Chloro-4',5'-difluoroacetophenone

Reflux with NaOCl (4h)12% Sodium Hypochlorite

Conc. Hydrochloric Acid

Acidification with HCl (pH 1)

Dichloromethane

Extraction with Dichloromethane Solvent Evaporation 2-Chloro-4,5-difluorobenzoic Acid
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Caption: Workflow for the oxidation of 2'-Chloro-4',5'-difluoroacetophenone.

Applications in Drug Development
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2'-Chloro-4',5'-difluoroacetophenone is a valuable building block in the synthesis of

pharmaceuticals. It is a precursor to 2-chloro-4,5-difluorobenzoic acid, which is a key

intermediate in the production of new antibacterial drugs, such as fluoroquinolones, and

cardiovascular drugs.[2] The presence of chlorine and fluorine atoms in the molecule can

influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

Safety and Handling
2'-Chloro-4',5'-difluoroacetophenone should be handled with appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as an irritant.

For detailed safety information, please refer to the Material Safety Data Sheet (MSDS)

provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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